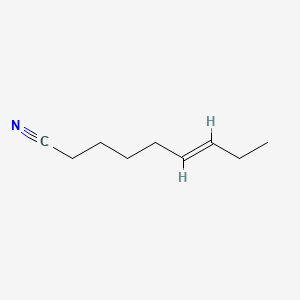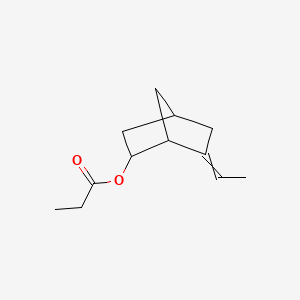
1,3,5-Tritert-butyl-2-isocyanobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tritert-butyl-2-isocyanobenzene is a chemical compound with the molecular formula C19H29N and a molecular weight of 271.44 g/mol . It is also known by other names such as 2,4,6-tri-tert-butylphenyl isonitrile and supermesityl isonitrile . This compound is characterized by the presence of three tert-butyl groups attached to a benzene ring, along with an isocyanide functional group.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
1,3,5-Tritert-butyl-2-isocyanobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the isocyanide group to other functional groups.
Substitution: The tert-butyl groups can undergo substitution reactions with suitable reagents.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tritert-butyl-2-isocyanobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it useful in studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,3,5-tritert-butyl-2-isocyanobenzene involves its interaction with specific molecular targets and pathways. The isocyanide group can form strong bonds with metal ions, making it a valuable ligand in coordination chemistry. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Tritert-butyl-2-isocyanobenzene can be compared with other similar compounds such as:
1,3,5-Tritert-butylbenzene: Lacks the isocyanide group, making it less reactive in certain chemical reactions.
2,4,6-Tri-tert-butylphenyl isocyanide: Another name for the same compound, highlighting its structural features.
The uniqueness of this compound lies in its combination of tert-butyl groups and an isocyanide functional group, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
69847-28-5 |
|---|---|
Molekularformel |
C19H29N |
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
1,3,5-tritert-butyl-2-isocyanobenzene |
InChI |
InChI=1S/C19H29N/c1-17(2,3)13-11-14(18(4,5)6)16(20-10)15(12-13)19(7,8)9/h11-12H,1-9H3 |
InChI-Schlüssel |
JTBCCXURHCRKGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[N+]#[C-])C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


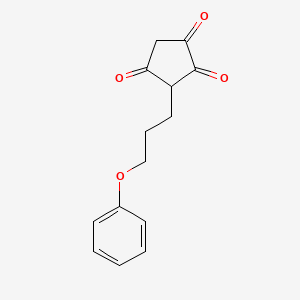

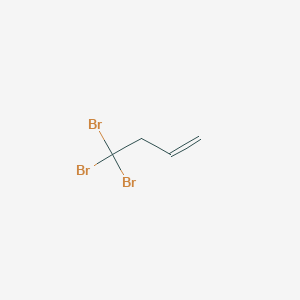
![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]azo]phenyl]-, tetrasodium salt](/img/structure/B14466636.png)
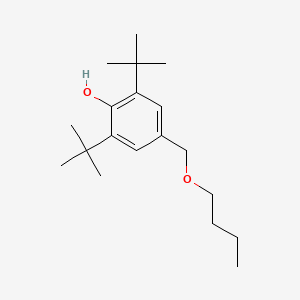

![6-Methyl-2-oxobicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B14466654.png)


![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]propanedioic acid](/img/structure/B14466689.png)
